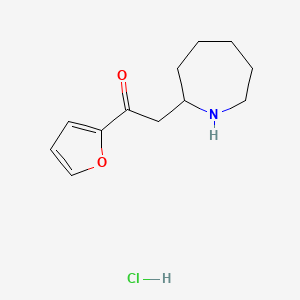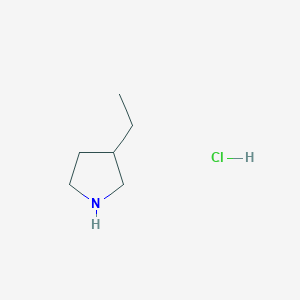![molecular formula C12H13BrClNO2 B1378159 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 1414959-11-7](/img/structure/B1378159.png)
5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
- A method was developed for the preparation of spiro compounds, including (1S,3′R,4′S,5′S,6′R)-5-chloro-6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-spiro[isobenzofuran-1(3H), 2′-[2H]pyran]-3′,4′,5′-triol, highlighting the chemical versatility and potential for creating various structurally related compounds (Liu et al., 2013).
- Spiro compounds with specific structural characteristics, such as spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], have been synthesized and evaluated for their binding properties, demonstrating the compound's relevance in receptor studies and potential therapeutic applications (Maier & Wünsch, 2002).
Medicinal Chemistry and Biological Evaluation
- Some spiro compounds were synthesized and evaluated for their σ1 and σ2 receptor binding properties, highlighting their significance in understanding receptor interactions and potential implications in drug development (Maier & Wünsch, 2002).
- Research on spiro-isobenzofuranone derivatives led to the discovery of potent and brain-penetrable non-imidazole H3 receptor inverse agonists, showcasing the compound's potential in central nervous system therapeutic applications (Jitsuoka et al., 2008).
- Synthesis of novel spiro-isoxazolines as anti-cancer agents indicates the compound's potential in cancer treatment, with specific derivatives showing considerable antitumor activities in various cancer cell lines (Das et al., 2015).
Radioisotope Labeling and Imaging Applications
- A radioiodinated spiropiperidine ligand was synthesized and evaluated as a potential SPECT tracer for imaging of σ1 receptors, indicating the compound's applicability in diagnostic imaging and receptor localization studies (Chen et al., 2010).
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. For “5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride”, the safety information includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Mecanismo De Acción
Mode of Action
It is known that benzofuran derivatives, which are structurally similar to this compound, have been found to exhibit a wide range of biological activities . These activities could potentially be attributed to the interaction of these compounds with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of microorganisms.
Result of Action
Given the reported biological activities of similar benzofuran derivatives , it is plausible that this compound may exert its effects at the molecular and cellular levels, potentially altering cellular processes and functions.
Análisis Bioquímico
Biochemical Properties
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with sigma receptors, which are involved in numerous cellular processes, including cell signaling and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux . For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound’s distribution within different cellular compartments can also impact its activity, as it may preferentially accumulate in certain organelles or tissues.
Subcellular Localization
The subcellular localization of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
Propiedades
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMBOHREFKQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





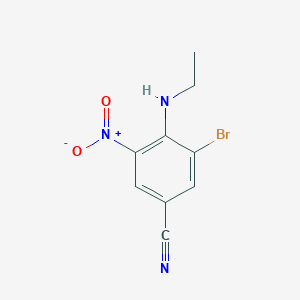

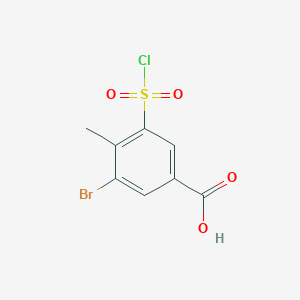


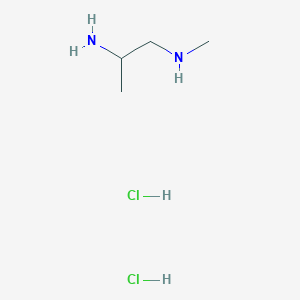
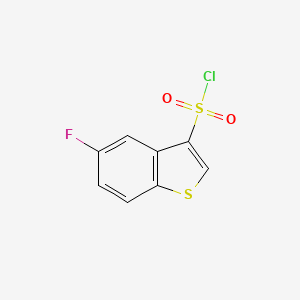
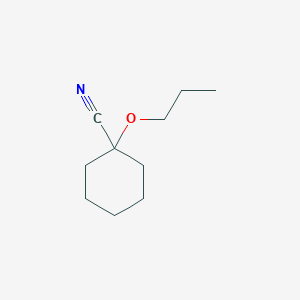
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
